molecular formula C21H25N5O2 B2844237 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1705469-13-1

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2844237
CAS No.: 1705469-13-1
M. Wt: 379.464
InChI Key: FDVAUTLAPPSMGT-UHFFFAOYSA-N
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Description

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions such as temperature, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets or chemical environments. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole or oxadiazole derivatives, which share structural features and potentially similar properties. Examples could include:

  • 2-(1H-pyrazol-1-yl)-1-(3-(4-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one
  • 2-(1H-pyrazol-1-yl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one

Uniqueness

The uniqueness of 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-7-3-4-9-18(15)20-23-19(28-24-20)13-17-8-5-11-25(14-17)21(27)16(2)26-12-6-10-22-26/h3-4,6-7,9-10,12,16-17H,5,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAUTLAPPSMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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